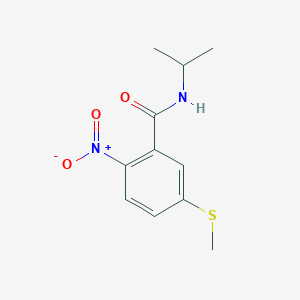![molecular formula C13H18N2O2 B7480926 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its recreational use became prevalent in the early 2000s. MDPV is a potent stimulant that has been associated with a range of adverse effects, including psychosis, cardiovascular complications, and addiction.
Mecanismo De Acción
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft and leading to an increase in their concentration. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter reuptake, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. Chronic use of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been associated with damage to the cardiovascular system and the development of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been used in a range of laboratory experiments, particularly in the fields of pharmacology and toxicology. Its potent effects on neurotransmitter reuptake make it a useful tool for investigating the role of these neurotransmitters in a range of physiological and behavioral processes. However, its potential for harm, particularly in the context of chronic use, means that caution must be exercised when using it in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One area of interest is the development of treatments for addiction and other adverse effects associated with its use. Another area of focus is the investigation of the long-term effects of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone use on the brain and other organs. Finally, research is needed to better understand the mechanisms underlying its potent effects on neurotransmitter reuptake, with the goal of developing more effective and safer drugs for a range of conditions.
Métodos De Síntesis
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde. The reaction is typically carried out using reagents such as sodium cyanoborohydride and acetic acid. The resulting product is then purified using techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-5-15(6-4-9)13(17)12-7-11(8-14-12)10(2)16/h7-9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXSSKKJSORSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)


![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)




![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)


